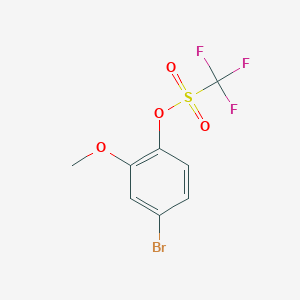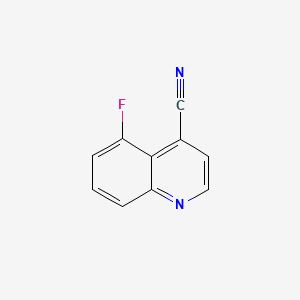![molecular formula C15H23N8O12P3 B13422866 2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)
2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate): is a chemically modified nucleotide This compound is notable for its unique structure, which includes an imidazole ring, making it a valuable molecule in various scientific research fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) involves multiple steps, typically starting with the preparation of the imidazole ring. Common methods for synthesizing imidazole derivatives include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This involves the dehydrogenation of imidazolines.
Marckwald synthesis: This method uses alpha halo-ketones and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized versions of the above methods. The process would include rigorous purification steps to ensure the high purity required for research and medicinal applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituents involved but often include catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could produce a range of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in in-vitro selection processes to study nucleotide interactions.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, influencing their activity. This binding can modulate biochemical pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Purine: A heterocyclic aromatic organic compound similar to the adenine base in the nucleotide.
Imidazole: A simple aromatic ring with two nitrogen atoms.
Uniqueness
2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) is unique due to its combination of an imidazole ring with a deoxyadenosine triphosphate structure. This unique combination allows it to interact with a wide range of biological targets, making it valuable in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C15H23N8O12P3 |
|---|---|
Molekulargewicht |
600.31 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-[6-amino-8-[2-(1H-imidazol-5-yl)ethylamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H23N8O12P3/c16-13-12-14(21-7-20-13)23(15(22-12)18-2-1-8-4-17-6-19-8)11-3-9(24)10(33-11)5-32-37(28,29)35-38(30,31)34-36(25,26)27/h4,6-7,9-11,24H,1-3,5H2,(H,17,19)(H,18,22)(H,28,29)(H,30,31)(H2,16,20,21)(H2,25,26,27)/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
CJLYNFNEMAESJN-HBNTYKKESA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NCCC4=CN=CN4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NCCC4=CN=CN4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



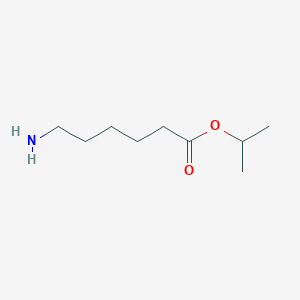
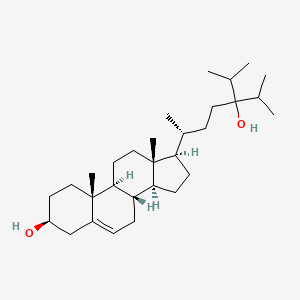
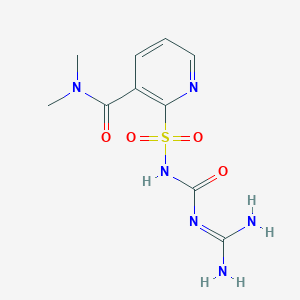
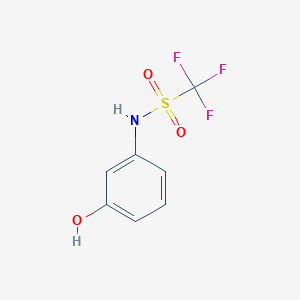


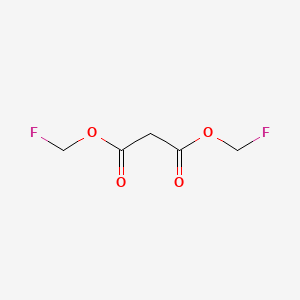
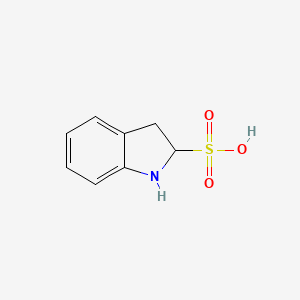
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
